(5-Fluoro-2,4-dimethoxyphenyl)boronic acid
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Overview
Description
(5-Fluoro-2,4-dimethoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2,4-dimethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-fluoro-2,4-dimethoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (5-Fluoro-2,4-dimethoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(5-Fluoro-2,4-dimethoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Fluoro-2,4-dimethoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid reacts with the palladium-aryl complex, transferring the aryl group from boron to palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- 2,4-Dimethoxyphenylboronic acid
- 2-Fluoro-5-methoxyphenylboronic acid
- 2,5-Dimethoxyphenylboronic acid
Comparison: (5-Fluoro-2,4-dimethoxyphenyl)boronic acid is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination of substituents can influence the electronic properties and reactivity of the compound, making it particularly useful in specific synthetic applications .
Properties
Molecular Formula |
C8H10BFO4 |
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Molecular Weight |
199.97 g/mol |
IUPAC Name |
(5-fluoro-2,4-dimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H10BFO4/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4,11-12H,1-2H3 |
InChI Key |
ZNONBDHANICIQE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)OC)F)(O)O |
Origin of Product |
United States |
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